molecular formula C10H11N3 B12528221 1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene

1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene

Katalognummer: B12528221
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: BBZNMXYHCZHKHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5,11-triazatricyclo[74002,7]trideca-2(7),8,10,12-tetraene is a complex organic compound characterized by its unique tricyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles are often used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions.

    Industry: It can be used in the production of materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of 1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as in medicinal chemistry or material science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.

Eigenschaften

Molekularformel

C10H11N3

Molekulargewicht

173.21 g/mol

IUPAC-Name

1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene

InChI

InChI=1S/C10H11N3/c1-2-11-6-8-5-9-7-12-3-4-13(9)10(1)8/h3-5,7,11H,1-2,6H2

InChI-Schlüssel

BBZNMXYHCZHKHW-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC2=C1N3C=CN=CC3=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.